
Sodium 4-fluorobenzenesulfinate
Overview
Description
Sodium 4-fluorobenzenesulfinate is a chemical compound with the molecular formula C6H4FNaO2S. It is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfinate can be synthesized through the reaction of 4-fluorobenzenesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-fluorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzenesulfonic acid.
Reduction: It can be reduced to 4-fluorobenzenesulfinate.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products:
Oxidation: 4-fluorobenzenesulfonic acid.
Reduction: 4-fluorobenzenesulfinate.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis
1.1 Building Block for Organosulfur Compounds
Sodium 4-fluorobenzenesulfinate serves as a crucial building block in the synthesis of organosulfur compounds. It participates in various coupling reactions, enabling the formation of C–S, N–S, and S–S bonds. This characteristic makes it valuable in creating diverse chemical entities with potential applications in medicinal chemistry and materials science .
1.2 Reaction Optimization Studies
Recent studies have optimized reactions involving this compound, such as its coupling with nitroimidazole derivatives. For instance, reaction conditions were varied to enhance yields, demonstrating its utility in synthesizing sulfonamide compounds . The following table summarizes the optimization results:
Entry | Deviation from Conditions | Conversion of Nitroimidazole to Sulfonamide (%) | Conversion of this compound to Byproduct (%) |
---|---|---|---|
1 | None | 50 | 21 |
2 | No FeCl2 | 62 | 21 |
3 | Reduced sodium bisulfite | 35 | 13 |
4 | Increased sodium bisulfite | Quantitative | 17 |
Pharmaceutical Applications
2.1 Improving Solubility and Pharmacokinetics
In pharmaceutical research, this compound has been used to enhance the aqueous solubility and pharmacokinetic profiles of drug candidates. A study demonstrated that derivatives synthesized from this compound exhibited improved solubility and gastrointestinal permeability compared to existing compounds . This property is critical for developing effective oral medications.
2.2 Case Study: Drug Development
A notable case study involved the synthesis of a new derivative using this compound as a starting material. The resulting compound showed promising stability and permeability in vitro, indicating its potential as a lead candidate for further development .
Environmental Applications
3.1 Photochemical Reactions
This compound has also found applications in photochemical reactions, particularly in visible light-induced sulfonylation processes. These reactions enable the functionalization of aromatic compounds under mild conditions, making them environmentally friendly alternatives to traditional methods .
Mechanism of Action
The mechanism of action of sodium 4-fluorobenzenesulfinate involves its ability to act as a nucleophile in various chemical reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium 4-methylbenzenesulfinate
- Sodium 4-chlorobenzenesulfinate
Comparison: Sodium 4-fluorobenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. The fluorine atom also influences the compound’s stability and solubility, making it a preferred choice in specific applications .
Biological Activity
Sodium 4-fluorobenzenesulfinate is a sulfonate compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological profiles, and specific case studies.
This compound, with the chemical formula , is characterized by the presence of a fluorine atom on the aromatic ring, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of 4-fluorobenzenesulfonyl chloride with sodium sulfite or sodium hydrogenocarbonate in a solvent mixture of water and DMSO .
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Properties : Studies have shown that sulfonates, including this compound, exhibit antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly in Gram-positive bacteria .
- Antileishmanial Activity : Research indicates that derivatives of this compound possess significant antileishmanial properties. For example, compounds synthesized from this sulfonate showed promising results against Leishmania donovani, with effective concentrations (EC50) indicating their potential as therapeutic agents .
- Anti-trichomonas Activity : this compound has been evaluated for its anti-trichomonas effects. In comparative studies, it exhibited activity surpassing traditional treatments like metronidazole, suggesting its utility in treating Trichomonas vaginalis infections .
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of activity against Gram-positive bacteria compared to Gram-negative strains .
Antileishmanial Studies
In vitro studies focusing on the antileishmanial effects of this compound derivatives showed varying levels of efficacy:
Compound | EC50 (µM) | CC50 HepG2 (µM) | SI (HepG2/THP1) |
---|---|---|---|
Derivative A | 3.1 | >100 | >27 |
Derivative B | 1.9 | >100 | >52 |
These findings suggest that certain derivatives maintain a favorable selectivity index (SI), indicating potential for therapeutic use with reduced toxicity .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound is permeable across biological membranes, as evidenced by its ability to cross the blood-brain barrier (BBB). However, it is also identified as a substrate for P-glycoprotein (P-gp), which may affect its bioavailability and distribution within the body .
Toxicological assessments have shown that while some derivatives exhibit low toxicity in human cell lines (e.g., HepG2 and THP1), careful consideration must be given to their metabolic stability and potential side effects during therapeutic applications .
Properties
CAS No. |
824-80-6 |
---|---|
Molecular Formula |
C6H5FNaO2S |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
sodium;4-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9); |
InChI Key |
SLINBBSGWNDTQP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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